molecular formula C6H14O2 B1596511 Propoxypropanol CAS No. 30136-13-1

Propoxypropanol

Cat. No.: B1596511
CAS No.: 30136-13-1
M. Wt: 118.17 g/mol
InChI Key: LDMRLRNXHLPZJN-UHFFFAOYSA-N
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Description

Propoxypropanol, also known as 3-Propoxy-1-propanol, is an organic compound with the molecular formula C6H14O2. It is a colorless liquid that is used in various industrial applications due to its solvent properties. This compound is part of the ether family and is known for its ability to dissolve a wide range of substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propoxypropanol can be synthesized through the Williamson ether synthesis, which involves the reaction of a sodium alkoxide with a primary alkyl halide. For example, sodium propoxide can react with 1-bromopropane to form 3-Propoxy-1-propanol .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of propionaldehyde. This process involves the hydroformylation of ethylene using carbon monoxide and hydrogen in the presence of a catalyst such as cobalt octacarbonyl or a rhodium complex .

Chemical Reactions Analysis

Types of Reactions: Propoxypropanol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form propionic acid.

    Reduction: It can be reduced to form propyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions to form various ethers and esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and strong bases like sodium hydride (NaH).

Major Products:

    Oxidation: Propionic acid.

    Reduction: Propyl alcohol.

    Substitution: Various ethers and esters depending on the alkyl halide used.

Scientific Research Applications

Propoxypropanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propoxypropanol primarily involves its solvent properties. It can dissolve various organic and inorganic substances, facilitating chemical reactions and processes. The molecular targets and pathways involved include interactions with polar and non-polar molecules, enhancing their solubility and reactivity .

Comparison with Similar Compounds

Uniqueness: Propoxypropanol is unique due to its ether linkage, which enhances its solvent properties and makes it suitable for a wider range of applications compared to simple alcohols like 1-Propanol and 2-Propanol.

Properties

IUPAC Name

3-propoxypropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C6H14O2/c1-2-5-8-6-3-4-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

LDMRLRNXHLPZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CCCOCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name N-PROPOXYPROPANOL
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DSSTOX Substance ID

DTXSID0074346
Record name 1-Propanol, 3-propoxy-
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Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

N-propoxypropanol is a colorless liquid. (USCG, 1999)
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
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Boiling Point

301.6 °F at 760 mmHg (USCG, 1999)
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Flash Point

128 °F (USCG, 1999)
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Density

0.8865 at 68 °F (USCG, 1999) - Less dense than water; will float
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CAS No.

30136-13-1, 4161-22-2
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Record name 3-Propoxy-1-propanol
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Melting Point

-112 °F (USCG, 1999)
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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